Application Summary: 2,3-Dihydroquinazolinone derivatives, which can be synthesized using 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one, are known for their antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer activities .
Method of Application: A highly efficient magnetic EDTA-coated catalyst, Fe3O4@EDTA/CuI, was fabricated for the synthesis of 2,3-dihydroquinazolinones using 2-aminobenzamide with aldehydes as the reaction partners . The catalyst was characterized through various methods such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), vibrating sample magnetometry (VSM), transmission electron microscopy (TEM), scanning electron microscopy (SEM), energy dispersive X-ray analysis (EDX), X-ray photoelectron spectroscopy (XPS) and inductively coupled plasma analysis (ICP) .
Results or Outcomes: The nanocatalyst was tested for synthesis of 2,3-dihydroquinazolinones and higher yields of derivatives were obtained with less time duration . Moreover, the catalytic synthesis is easy to operate without the use of any kind of additives/bases . The catalyst was magnetically recoverable after the completion of the reaction and displayed reusability for six successive rounds without any loss in its catalytic efficiency .
Application Summary: 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one can be used in the synthesis of imidazoles . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .
Method of Application: The synthesis of imidazoles involves the regiocontrolled synthesis of substituted imidazoles . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Results or Outcomes: Imidazoles are utilized in a diverse range of applications. Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Application Summary: Quinazolinone and quinazolinone derivatives, which can be synthesized using 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one, have received significant attention due to their widely and distinct biopharmaceutical activities . They are considered as noteworthy chemicals for the synthesis of diverse physiological significance and pharmacological utilized molecules .
Method of Application: The development of novel classes of antibacterial agents is of strategic importance due to the appearance of drug resistance bacterial strains . Quinazolines and quinazolinones are considered as a privileged class of nitrogen containing heterocyclic scaffolds .
Results or Outcomes: Quinazolines and quinazolinones are utilized in a number of areas that expedient methods for the synthesis of imidazoles are both highly topical and necessary . They exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities .
Application Summary: 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one can be used in the synthesis of functional imidazoles . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .
Method of Application: The synthesis of functional imidazoles involves the regiocontrolled synthesis of substituted imidazoles . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Application Summary: 2,3-Dihydroquinazolinone derivatives are known for antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer activities . Recent approaches used for their synthesis suffer from various drawbacks .
Method of Application: A highly efficient magnetic EDTA-coated catalyst, Fe3O4@EDTA/CuI, was fabricated for the synthesis of 2,3-dihydroquinazolinones . The nanocatalyst was thoroughly characterized through various methods .
2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one is a nitrogen-containing heterocycle characterized by a quinazolinone structure. Its chemical formula is C₁₀H₁₂N₂O, and it has a CAS number of 77726-78-4. The compound features a tricyclic structure with two methyl groups at the 2-position and a carbonyl group at the 4-position of the quinazolinone ring. This unique arrangement contributes to its chemical reactivity and potential biological activities .
2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one has garnered interest due to its potential biological activities. Research indicates that it may exhibit:
These activities make it a candidate for further pharmacological research and development .
Several synthesis methods have been reported for 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one:
The unique properties of 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one lend themselves to several applications:
The versatility of this compound makes it valuable across different fields .
Interaction studies involving 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one have focused on its binding affinity with various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. For instance:
Such studies are essential for advancing its development as a therapeutic agent .
Several compounds share structural similarities with 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one. Below are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Quinazolinone | Contains a quinazoline core | Known for diverse biological activities |
4(3H)-Quinazolinone | Similar tricyclic structure | Exhibits distinct pharmacological properties |
2-Methylquinazolin | Methyl substitution at position 2 | Enhanced solubility and bioavailability |
While these compounds share a common framework, 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one is unique due to its specific methyl substitutions and resultant biological activities .
2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one is systematically named according to IUPAC guidelines as 2,2-dimethyl-1,3-dihydroquinazolin-4-one. Key identifiers include:
Property | Value |
---|---|
CAS Registry Number | 77726-78-4 |
Molecular Formula | $$ \text{C}{10}\text{H}{12}\text{N}_{2}\text{O} $$ |
Molecular Weight | 176.22 g/mol |
SMILES Notation | CC1(NC2=CC=CC=C2C(=O)N1)C |
Synonyms | 2,2-Dimethyl-2,3-dihydro-4(1H)-quinazolinone; 2,2-Dimethyl-1,2,3,4-tetrahydroquinazolin-4-one |
The compound’s structure features a pyrimidine ring fused to a benzene ring, with two methyl groups at the 2-position and a ketone at the 4-position. X-ray crystallography and NMR studies confirm its planar bicyclic geometry, critical for interactions in biological systems.
Quinazolinones, the parent class of this compound, were first synthesized in 1869 via the Griess reaction, which involved anthranilic acid and cyanogens. The Niementowski synthesis (1895) later enabled scalable production by condensing anthranilic acid with formamide. 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one emerged as a derivative in the late 20th century, with modern methods utilizing microwave-assisted cyclization and acid-catalyzed dehydration. Its development parallels the broader exploration of quinazolinones in sedatives (e.g., methaqualone) and kinase inhibitors.
This compound’s rigid heterocyclic scaffold makes it a valuable intermediate in drug design. Quinazolinones are known for antimicrobial, antitumor, and anti-inflammatory activities, often attributed to their ability to mimic purine bases in biological targets. In organic synthesis, the molecule serves as a precursor for: